![molecular formula C15H22N4O3 B2950830 N-cyclopentyl-3-((6-methoxypyridazin-3-yl)oxy)pyrrolidine-1-carboxamide CAS No. 2034249-27-7](/img/structure/B2950830.png)
N-cyclopentyl-3-((6-methoxypyridazin-3-yl)oxy)pyrrolidine-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-cyclopentyl-3-((6-methoxypyridazin-3-yl)oxy)pyrrolidine-1-carboxamide is a useful research compound. Its molecular formula is C15H22N4O3 and its molecular weight is 306.366. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-cyclopentyl-3-((6-methoxypyridazin-3-yl)oxy)pyrrolidine-1-carboxamide is a compound that has garnered attention due to its potential biological activities, particularly as an inhibitor of specific kinases involved in cancer progression. This article explores its biological activity through various studies, including in vitro experiments and structure-activity relationship (SAR) analyses.
Chemical Structure and Properties
The compound features a pyrrolidine structure substituted with a cyclopentyl group and a methoxypyridazin moiety. Its molecular formula is C16H22N4O2, and it has a molecular weight of approximately 302.37 g/mol. The presence of the methoxypyridazin group is significant as it relates to the compound's interaction with biological targets.
Inhibition of c-Met Kinase
Research indicates that this compound exhibits inhibitory activity against c-Met kinase, which is implicated in various cancers. The following table summarizes the IC50 values of this compound compared to other known inhibitors:
Compound Name | IC50 (μM) |
---|---|
This compound | 0.090 |
Foretinib (Positive Control) | 0.019 |
Compound 12e (Related Compound) | 0.090 |
This data demonstrates that the compound's potency is comparable to Foretinib, a known c-Met inhibitor, indicating its potential as a therapeutic agent.
Cytotoxicity Studies
In vitro studies have shown that this compound exhibits moderate cytotoxicity against various cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). The following table presents the IC50 values for these cell lines:
Cell Line | IC50 (μM) |
---|---|
A549 | 1.06 ± 0.16 |
MCF-7 | 1.23 ± 0.18 |
HeLa | 2.73 ± 0.33 |
These results indicate that this compound can effectively inhibit cell proliferation in these cancer types, supporting its potential use in cancer therapy.
The mechanism by which this compound exerts its effects involves the induction of apoptosis in cancer cells. Flow cytometry assays revealed that treatment with the compound leads to increased apoptosis rates in A549 cells, with significant increases observed at higher concentrations:
- Control Group Apoptosis Rate : 5.16%
- 3.75 μM Treatment : 13.73%
- 7.50 μM Treatment : 24.87%
- 15.00 μM Treatment : 35.87%
Additionally, cell cycle analysis indicated that the compound causes G0/G1 phase arrest, which is critical for inhibiting cancer cell proliferation.
Study on Structure–Activity Relationships (SAR)
A comprehensive SAR analysis was conducted to understand how structural modifications affect biological activity. It was found that substituents on the pyrrolidine ring and variations in the methoxypyridazin group significantly influence both kinase inhibition and cytotoxicity profiles.
Clinical Relevance
Given its promising activity against c-Met and notable cytotoxic effects on multiple cancer cell lines, further clinical studies are warranted to evaluate its therapeutic potential in oncology settings.
属性
IUPAC Name |
N-cyclopentyl-3-(6-methoxypyridazin-3-yl)oxypyrrolidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O3/c1-21-13-6-7-14(18-17-13)22-12-8-9-19(10-12)15(20)16-11-4-2-3-5-11/h6-7,11-12H,2-5,8-10H2,1H3,(H,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYGOHKRRONNTKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN=C(C=C1)OC2CCN(C2)C(=O)NC3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。